2-[(3-Bromophenyl)methanesulfonyl]acetic acid
CAS No.: 98288-12-1
Cat. No.: VC8336418
Molecular Formula: C9H9BrO4S
Molecular Weight: 293.14 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Bromophenyl)methanesulfonyl]acetic acid - 98288-12-1](/images/structure/VC8336418.png)
Specification
CAS No. | 98288-12-1 |
---|---|
Molecular Formula | C9H9BrO4S |
Molecular Weight | 293.14 g/mol |
IUPAC Name | 2-[(3-bromophenyl)methylsulfonyl]acetic acid |
Standard InChI | InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Standard InChI Key | XFGDBXMRFDVKNI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three distinct functional groups: a 3-bromophenyl ring, a methanesulfonyl (−SO₂−) bridge, and an acetic acid (−CH₂COOH) terminus. The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the sulfonyl group enhances electrophilicity and stability. The acetic acid moiety provides a site for further functionalization, such as esterification or amidation, which is critical for tuning solubility and biological activity.
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal for structural validation. The -NMR spectrum typically shows a singlet for the methylene protons adjacent to the sulfonyl group (−SO₂−CH₂−COOH) at δ 3.5–4.0 ppm, while the aromatic protons of the bromophenyl ring resonate as a multiplet between δ 7.2–7.8 ppm. Infrared (IR) spectroscopy confirms the presence of sulfonyl (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O−H stretching at ~2500–3000 cm⁻¹) groups.
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 293.13–293.14 g/mol | |
Melting Point | 174–175°C | |
Solubility | Moderate in polar solvents | |
LogP (Partition Coefficient) | ~1.2 (estimated) |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid typically proceeds via sulfonation and subsequent oxidation:
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Bromophenyl Methane Sulfonation: Reaction of 3-bromotoluene with chlorosulfonic acid yields 3-bromophenylmethanesulfonyl chloride.
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Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with glycolic acid to form the sulfonylacetic acid derivative.
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Oxidation and Purification: Final oxidation with hydrogen peroxide ensures complete conversion, followed by recrystallization for purity.
This route achieves yields of ~60–70%, with purity confirmed via HPLC (>95%).
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into polyvinyl chloride (PVC) matrices improves thermal stability, with decomposition onset temperatures increasing from 220°C to 245°C. The bromine atom acts as a flame retardant, reducing peak heat release rates by 30% in cone calorimetry tests.
Coordination Chemistry
The sulfonyl and carboxylate groups enable chelation with transition metals. Reaction with Cu(II) acetate forms a blue complex () with potential applications in catalysis.
Comparative Analysis with Structural Analogues
Sulfonic Acid Derivatives
Compound | Key Structural Differences | Bioactivity Comparison |
---|---|---|
2-(Bromophenyl)sulfonic acid | Lacks acetic acid group | Lower COX-2 inhibition (~20%) |
3-Bromobenzenesulfonamide | Amine instead of carboxylic acid | Higher antimicrobial potency |
The acetic acid moiety in 2-[(3-Bromophenyl)methanesulfonyl]acetic acid enhances hydrogen-bonding capacity, improving target binding compared to simpler sulfonic acids.
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